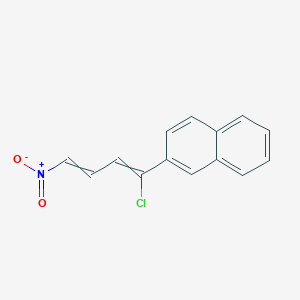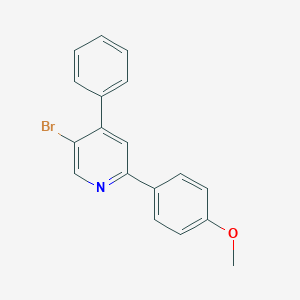phosphanium bromide CAS No. 88229-63-4](/img/structure/B14381899.png)
[(Anthracen-2-yl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-2-yl)methylphosphanium bromide is an organophosphorus compound that features an anthracene moiety attached to a triphenylphosphonium group via a methylene bridge, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with an anthracenylmethyl halide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the anthracenylmethyl halide, displacing the halide ion and forming the phosphonium salt.
A common method involves the use of anthracen-2-ylmethyl bromide and triphenylphosphine in a polar aprotic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for (Anthracen-2-yl)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-2-yl)methylphosphanium bromide primarily undergoes reactions typical of phosphonium salts, including:
Wittig Reactions: This compound can be used to generate ylides, which react with aldehydes or ketones to form alkenes.
Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Strong Bases: Reagents such as butyllithium or sodium hydride are commonly used to deprotonate the phosphonium salt, generating the ylide intermediate.
Solvents: Polar aprotic solvents like THF or dimethyl sulfoxide (DMSO) are often employed to facilitate these reactions.
Major Products
Alkenes: The Wittig reaction with aldehydes or ketones typically yields alkenes as the major products.
Substituted Phosphonium Salts: Substitution reactions can yield a variety of substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(Anthracen-2-yl)methylphosphanium bromide finds applications in several fields:
Organic Synthesis: Used as a reagent in Wittig reactions to form carbon-carbon double bonds.
Fluorescent Probes: Utilized in the preparation of ratiometric fluorescent probes for the detection of biological thiols such as cysteine.
Medicinal Chemistry: Employed in the synthesis of potential antitumor agents and other bioactive molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials.
Mechanism of Action
The primary mechanism of action for (Anthracen-2-yl)methylphosphanium bromide involves the formation of a phosphonium ylide. This ylide can then participate in nucleophilic addition to carbonyl compounds, forming a betaine intermediate. The intermediate subsequently undergoes a rearrangement to yield the desired alkene and triphenylphosphine oxide. The driving force for this reaction is the formation of the stable triphenylphosphine oxide.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of an anthracenylmethyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group in place of the anthracenylmethyl group.
Uniqueness
(Anthracen-2-yl)methylphosphanium bromide is unique due to the presence of the anthracene moiety, which can impart distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics or electronic properties.
Properties
CAS No. |
88229-63-4 |
|---|---|
Molecular Formula |
C33H26BrP |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
anthracen-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C33H26P.BrH/c1-4-14-31(15-5-1)34(32-16-6-2-7-17-32,33-18-8-3-9-19-33)25-26-20-21-29-23-27-12-10-11-13-28(27)24-30(29)22-26;/h1-24H,25H2;1H/q+1;/p-1 |
InChI Key |
CVRQAWUXYUPWOR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=CC4=CC=CC=C4C=C3C=C2)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


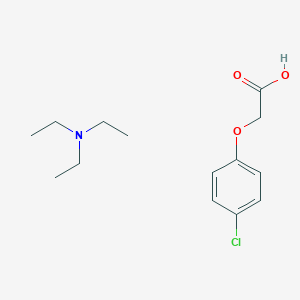
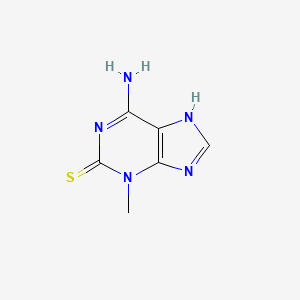
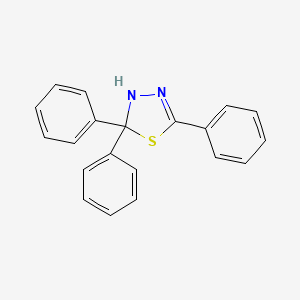

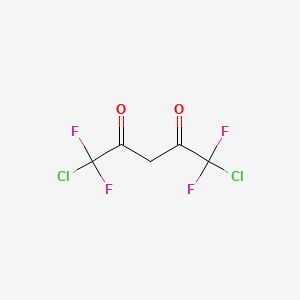
![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
![N-(4-Chlorophenyl)-N-[(1E)-N-(4-chlorophenyl)ethanimidoyl]benzamide](/img/structure/B14381846.png)
![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)
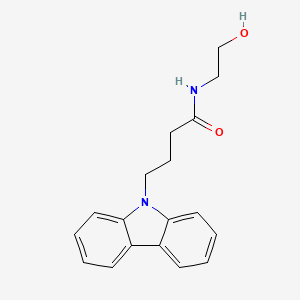
![1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14381863.png)
![Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate](/img/structure/B14381871.png)
